molecular formula C14H11NO6S B2758250 3-[(2-carboxyphenyl)sulfamoyl]benzoic Acid CAS No. 328028-15-5

3-[(2-carboxyphenyl)sulfamoyl]benzoic Acid

Cat. No. B2758250
CAS RN: 328028-15-5
M. Wt: 321.3
InChI Key: HTKMBGILVAXNDQ-UHFFFAOYSA-N
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Description

“3-[(2-carboxyphenyl)sulfamoyl]benzoic Acid” is an organic compound with the molecular formula C14H11NO6S . It has an average mass of 321.305 Da and a monoisotopic mass of 321.030701 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C14H11NO6S . Unfortunately, detailed structural analysis such as bond lengths, angles, and conformational properties are not available in the sources I have access to.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

One significant area of research involves the use of derivatives of benzoic acid, including structures similar to "3-[(2-carboxyphenyl)sulfamoyl]benzoic Acid," as carbonic anhydrase inhibitors. These compounds have shown potential in treating glaucoma by reducing intraocular pressure. The mechanism involves the inhibition of carbonic anhydrase isozymes, particularly CA II and IV, which play a role in aqueous humor secretion within the eye. Studies have highlighted the efficacy of certain derivatives in this context, demonstrating their potential as topically acting anti-glaucoma agents with good in vivo activity and prolonged duration of action compared to clinically used drugs (Mincione et al., 2001).

Photophysical Properties and Luminescence

Research on lanthanide-based coordination polymers assembled from derivatives of benzoic acid, including structures akin to "this compound," has shed light on their syntheses, crystal structures, and particularly their photophysical properties. These compounds exhibit significant potential in materials science, especially for their luminescence properties. The studies have explored how different substituents on the benzoic acid derivatives influence the luminescence of lanthanide ions, offering insights into their application in sensing, imaging, and light-emitting devices (Sivakumar et al., 2011).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of benzoic acid, similar to "this compound," have been investigated for their roles in the photo-oxidation processes of crude oil components, highlighting their relevance in understanding environmental pollution and degradation pathways. These studies offer insights into the formation of acidic and non-acidic photoproducts, contributing to our knowledge of how organic pollutants transform in natural waters under sunlight exposure (Traulsen et al., 1999).

Advanced Synthesis and Catalysis

Furthermore, the compound and its derivatives find applications in advanced synthesis and catalysis, where they serve as precursors or catalysts in the synthesis of complex molecules. This includes the use of benzoic acid derivatives in various catalytic applications, such as the synthesis of heterocyclic compounds, highlighting their versatility in facilitating diverse chemical transformations (Ashnagar et al., 2016).

properties

IUPAC Name

2-[(3-carboxyphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c16-13(17)9-4-3-5-10(8-9)22(20,21)15-12-7-2-1-6-11(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKMBGILVAXNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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